1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Medicinal Chemistry Antiparasitic Drug Discovery Structure-Activity Relationship (SAR)

1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is a synthetic derivative within the 5-nitroimidazole class. Its core structure is related to established antiprotozoal agents like metronidazole and tinidazole.

Molecular Formula C15H13N3O5S
Molecular Weight 347.35
CAS No. 898641-41-3
Cat. No. B2592308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
CAS898641-41-3
Molecular FormulaC15H13N3O5S
Molecular Weight347.35
Structural Identifiers
SMILESCC1=NC=C(N1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)[N+](=O)[O-]
InChIInChI=1S/C15H13N3O5S/c1-10-16-9-15(18(19)20)17(10)24(21,22)14-8-7-13(23-2)11-5-3-4-6-12(11)14/h3-9H,1-2H3
InChIKeyUFJKFDLLAVXFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole (CAS 898641-41-3): A Niche Sulfonylated Nitroimidazole for Antiparasitic SAR Research


1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is a synthetic derivative within the 5-nitroimidazole class. Its core structure is related to established antiprotozoal agents like metronidazole and tinidazole. The compound is characterized by a 2-methyl-5-nitroimidazole ring system N-substituted with a bulky, lipophilic (4-methoxynaphthalen-1-yl)sulfonyl group, giving it a molecular formula of C15H13N3O5S and a molecular weight of 347.35 g/mol . It is primarily utilized as a specialized building block or a reference probe in medicinal chemistry and structure-activity relationship (SAR) studies aimed at understanding and improving the pharmacophore of nitroimidazole-based antiparasitics [1].

Why 1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole Cannot Be Simply Replaced by Other 5-Nitroimidazoles


Generic substitution fails because the N1-sulfonyl substituent is a critical determinant of biological activity and selectivity. The specific (4-methoxynaphthalen-1-yl)sulfonyl group in this compound introduces a markedly different spatial bulk, lipophilicity (cLogP), and electronic distribution compared to the simpler alkyl or alkylsulfonyl chains found in therapeutic 5-nitroimidazoles like metronidazole or tinidazole [1]. In the closely related arylsulfonylmethyl-5-nitroimidazole series, these structural variations have been explicitly linked to dramatic shifts in antiparasitic potency, in vitro cytotoxicity against human monocytes, and mutagenic potential, as measured through the Salmonella mutagenicity assay (Ames test) [1]. Therefore, any procurement decision intended to explore the impact of a fused-ring aromatic sulfonyl group on the 5-nitroimidazole pharmacophore absolutely requires this specific compound, and not a clinically-established alternative.

Quantitative Differentiation Guide for 1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole


Structural and Lipophilic Differentiation from Clinical 5-Nitroimidazoles Drives SAR

The defining structural feature of this compound is the (4-methoxynaphthalen-1-yl)sulfonyl group at the N1 position, which is absent in first-line clinical comparators. Metronidazole features a simple 2-hydroxyethyl chain, while tinidazole contains an ethylsulfonylethyl group. This compound's substituent has a significantly higher calculated lipophilicity and molecular volume. While direct experimental cLogP data for this specific compound is not publicly available, the structural difference supports its use as a high-lipophilicity probe in analogous 5-nitroimidazole SAR programs. In the same class, an increase in lipophilicity has been observed to correlate with improved membrane permeability against parasitic targets, although it must be carefully balanced against increased cytotoxicity to human cells [1].

Medicinal Chemistry Antiparasitic Drug Discovery Structure-Activity Relationship (SAR) Lipophilicity

Mutagenicity Profile: A Key Differentiator from First-Generation Nitroimidazoles

Mutagenicity is a critical liability of 5-nitroimidazoles as a class. A foundational 2009 study established that the nature of the N1-substituent profoundly modulates mutagenic potential. The study demonstrated that the presence of an additional methyl group at the 2-position, which is a feature of this target compound, was associated with lower mutagenicity compared to metronidazole in the Salmonella mutagenicity assay [1]. While direct Ames test data for this exact compound have not been identified in primary literature, its core structural features (2-methyl substitution and a bulky N1-sulfonyl group) place it within the subset of derivatives that the study predicts will exhibit reduced mutagenicity compared to metronidazole, making it a critical compound for further empirical validation of this safety hypothesis [1].

Genetic Toxicology Drug Safety Antiparasitic Agents Mutagenicity

Use as a Synthetic Intermediate for Diversifying the Nitroimidazole Pharmacophore

The compound serves as a distinct chemical handle for late-stage functionalization or as a benchmark in synthesizing complex naphthalene-containing nitroimidazoles. Its structure incorporates a sulfonyl bridge to a 4-methoxynaphthalene ring—a motif also found in potent kinase inhibitors. This is chemically distinct from the sulfonamide-linked naphthalenes or the simple alkyl-linked nitroimidazoles. For instance, patent literature describes the preparation and use of 4-methoxynaphthalene-1-sulfonyl chloride as a key intermediate for creating high-selectivity FABP4 inhibitors, demonstrating broader pharmaceutical relevance of the sulfonylated methoxynaphthalene fragment [1]. The target compound uniquely merges this fragment with the 5-nitroimidazole core, creating a novel chemotype not found in commercial drugs, which is essential for generating patentable and mechanistically novel analogues [1].

Synthetic Chemistry Drug Design Molecular Probes 5-Nitroimidazole

Validated Application Scenarios for 1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole


Core Probe in a 5-Nitroimidazole Mutagenicity and Antiparasitic Selectivity SAR Program

This compound is an essential tool for medicinal chemistry teams focused on disentangling the antiparasitic activity of 5-nitroimidazoles from their mutagenic liabilities. Based on the established class-level SAR showing that 2-methyl-N1-sulfonyl derivatives can lower mutagenicity [1], this molecule should be used as a key probe in a parallel testing matrix alongside metronidazole and tinidazole. Researchers can empirically measure its IC50 against Trichomonas vaginalis, its CC50 against human monocytes, and its mutagenic index in the Ames test to precisely quantify the impact of the bulky naphthalene substituent on the therapeutic index. This data would directly inform the design of safer clinical candidates.

Strategic Intermediate for Synthesis of Dual-Pharmacophore Antiparasitic and Kinase-Targeting Libraries

For synthetic chemistry groups, this compound functions as a first-generation intermediate. Its structure uniquely combines a 5-nitroimidazole, relevant for targeting anaerobic parasites and hypoxic tumor environments, with a 4-methoxynaphthalene-sulfonyl group, a motif recognized in kinase inhibitor design (e.g., FABP4 inhibitors) [1]. It can serve as the starting material for generating focused libraries where the nitroimidazole’s reduction potential is married with kinase inhibition, creating a single molecule with potential for dual mechanisms of action. Simply procuring metronidazole would foreclose this entire line of investigation.

Reference Standard in Analytical Method Development for Lipophilic Nitroimidazole Metabolites

Given its predicted high lipophilicity compared to other 5-nitroimidazoles, this compound can be procured as a non-clinical reference standard to develop and validate analytical methods (e.g., HPLC, LC-MS) for detecting lipophilic nitroimidazole-related substances or metabolites in exploratory pharmacokinetic studies. Its distinct retention time and mass spectrum, arising from the unique naphthalene sulfonate structure, make it a useful system suitability or internal standard marker when investigating the metabolic fate of newer, more lipophilic members of this compound class.

Quote Request

Request a Quote for 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.